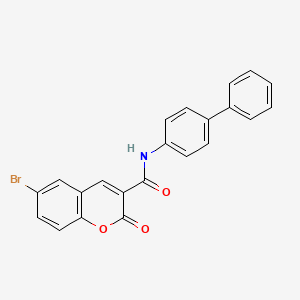
4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to interact with biological systems and has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. The compound has been found to interact with a variety of cellular targets, including enzymes and receptors, leading to changes in cellular function.
Biochemical and Physiological Effects:
4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress. The compound has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, it has been found to have potential anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate in lab experiments is its ability to interact with a variety of cellular targets. This makes it a useful tool for studying cellular signaling pathways and the effects of compounds on cellular function. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling the compound in the laboratory.
未来方向
There are many potential future directions for research on 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate. One area of interest is the compound's potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and its effects on cellular function. Additionally, research is needed to determine the optimal dosage and delivery methods for the compound in order to maximize its therapeutic potential. Overall, 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate involves the reaction of 2-hydroxy-3-methylbenzoic acid with 4-(bromomethyl)-2-quinoxalinol in the presence of a base. The reaction proceeds through an esterification reaction, resulting in the formation of the final compound. This synthesis method has been widely used in research laboratories to produce the compound for further study.
科学研究应用
4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate has been extensively studied for its potential applications in scientific research. The compound has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-5-4-6-18(22(15)26)23(27)28-14-16-9-11-17(12-10-16)21-13-24-19-7-2-3-8-20(19)25-21/h2-13,26H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMZUEDGBWEVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4886795.png)
![{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}formamide](/img/structure/B4886800.png)
![4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4886819.png)



![N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide](/img/structure/B4886861.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)


![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)
